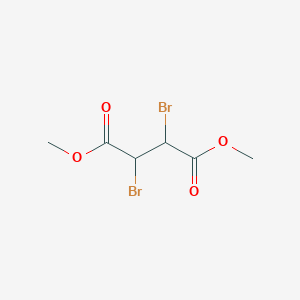

Dimethyl 2,3-dibromosuccinate

Übersicht

Beschreibung

Dimethyl 2,3-dibromosuccinate is an organic compound with the molecular formula C6H8Br2O4. It is a derivative of succinic acid, where two bromine atoms are substituted at the 2 and 3 positions, and the carboxylic acid groups are esterified with methanol. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dibromosuccinate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the succinate .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

DBS undergoes nucleophilic substitution at the brominated carbons due to the electrophilic nature of the Br atoms. Key reactions include:

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, with retention of stereochemistry in the case of meso-DBS . Steric hindrance at the vicinal dibromo centers slightly reduces reaction rates compared to monobrominated analogs.

Reduction Reactions

DBS is reduced to dimethyl succinate under mild conditions:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Zn in AcOH | 25°C, 2–4 hr | Dimethyl succinate | 90–95% | |

| NaBH₄/CuI | THF, 0°C, 1 hr | Dimethyl succinate | 85% |

Key Observation :

The reaction with Zn/AcOH follows a radical pathway, as evidenced by deuterium-labeling studies . Competing elimination pathways are suppressed in protic solvents .

Elimination Reactions

DBS undergoes dehydrohalogenation to form unsaturated esters:

| Base | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KOtBu in DMSO | 80°C, 1 hr | Dimethyl fumarate | 70–80% | |

| DBU in CH₃CN | 25°C, 30 min | Dimethyl maleate | 60% |

Stereochemical Control :

Strong, bulky bases (e.g., KOtBu) favor anti-elimination to form the trans-alkene (fumarate), while milder bases yield cis-alkene (maleate) via partial isomerization .

Cyclization Reactions

DBS serves as a precursor to heterocycles through reactions with bifunctional nucleophiles:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ammonia (NH₃) | MeOH, reflux, 6 hr | Dimethyl aziridine-2,3-dicarboxylate | 50–55% | |

| Ethylene diamine | THF, 60°C, 12 hr | Piperazine-dicarboxylate derivative | 45% |

Mechanism :

Cyclization proceeds via sequential substitution and intramolecular nucleophilic attack, with the aziridine product arising from strain-driven ring closure.

Comparative Reactivity with Analogues

The reactivity of DBS differs from structurally related compounds:

| Compound | Reactivity | Key Difference |

|---|---|---|

| Dimethyl succinate | Low; lacks electrophilic sites | No bromine atoms for substitution |

| Dimethyl 2,3-dichlorosuccinate | Faster S<sub>N</sub>2 due to smaller Cl atoms | Lower steric hindrance but weaker leaving group |

| Dimethyl 2,3-diiodosuccinate | Rapid but less selective reactions | Iodine’s polarizability increases reactivity |

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,3-dibromosuccinate serves as a crucial intermediate in various chemical reactions and has several applications across different scientific domains.

Organic Synthesis

- Role as an Intermediate : This compound is used to synthesize more complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions.

- Example Reactions : It can undergo nucleophilic substitution with hydroxide ions or amines to yield products like dimethyl 2-hydroxysuccinate and dimethyl 2-aminosuccinate.

Medicinal Chemistry

- Drug Development : The compound is explored for potential applications in drug design, particularly as inhibitors for enzymes interacting with succinate derivatives. Its unique structure allows it to modulate biological pathways involving succinate metabolism.

- Case Study : Research has indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes, making them candidates for further pharmacological studies .

Biological Studies

- Enzyme-Catalyzed Reactions : Used to study metabolic pathways involving succinate derivatives, providing insights into enzyme mechanisms and interactions within biological systems.

- Example Application : this compound has been utilized to investigate the kinetics of specific enzymes that metabolize succinic acid derivatives, contributing to a better understanding of metabolic diseases .

Industrial Applications

This compound is also significant in industrial chemistry:

- Polymer Production : The compound is utilized in the synthesis of various polymers due to its reactivity and ability to form covalent bonds with other monomers.

- Agricultural Chemicals : It serves as a precursor for synthesizing agricultural chemicals and fungicides, highlighting its importance beyond academic research .

Comparison with Related Compounds

Understanding how this compound compares with similar compounds can elucidate its unique properties:

| Compound | Key Differences |

|---|---|

| Dimethyl Succinate | Lacks bromine atoms; less reactive |

| Dimethyl 2,3-Dichlorosuccinate | Contains chlorine instead of bromine; different reactivity profile |

| Dimethyl 2,3-Diiodosuccinate | Contains iodine; more reactive than dibromide |

Wirkmechanismus

The mechanism of action of dimethyl 2,3-dibromosuccinate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 3 positions make the compound highly reactive, allowing it to participate in various substitution and reduction reactions. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where it can form covalent bonds and alter their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl succinate: Lacks the bromine atoms and is less reactive.

Dimethyl 2,3-dichlorosuccinate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.

Dimethyl 2,3-diiodosuccinate: Contains iodine atoms, which are larger and more reactive than bromine

Uniqueness

Dimethyl 2,3-dibromosuccinate is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biologische Aktivität

Dimethyl 2,3-dibromosuccinate (DBS) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of DBS, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a dibrominated derivative of succinic acid with the molecular formula . Its structure features two bromine atoms attached to the second and third carbon atoms of the succinate backbone. This configuration significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

- Electrophilic Reactivity : The bromine atoms in DBS enhance its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its interactions with biological macromolecules like proteins and nucleic acids, potentially leading to modifications that can alter cellular functions .

- Dehalogenation Reactions : Research indicates that DBS can undergo dehalogenation under electrochemical conditions. This process can generate reactive intermediates that may exhibit cytotoxic effects against various cell lines . The ability to release bromide ions can also affect cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that DBS exhibits antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of inhibition, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of DBS on different cancer cell lines. For instance:

- Study on HepG2 Cells : A study demonstrated that DBS exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to increased oxidative stress and apoptosis induction .

- Effects on Bacterial Strains : In antimicrobial assays, DBS showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Studies

- Electrochemical Reduction : A notable study investigated the electrochemical reduction of vicinal dibromides, including DBS. It was found that under specific conditions, DBS could be reduced to yield less toxic products while generating reactive sulfur species that may have therapeutic potential .

- Environmental Impact : Research has also highlighted the environmental implications of DBS usage. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to marine organisms. Regulatory assessments have categorized compounds like DBS under hazardous materials due to their potential endocrine-disrupting properties .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 25 | Apoptosis |

| Antimicrobial | E. coli | 50 | Membrane disruption |

| Antimicrobial | S. aureus | 100 | Metabolic interference |

Eigenschaften

IUPAC Name |

dimethyl 2,3-dibromobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBOXCHKENCESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965898 | |

| Record name | Dimethyl 2,3-dibromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51575-86-1 | |

| Record name | Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid, alpha,alpha'-dibromo-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051575861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,3-dibromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.